4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone

Overview

Description

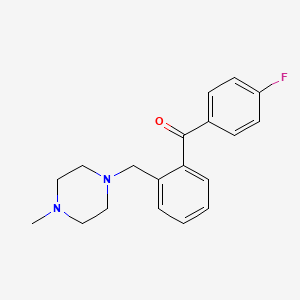

4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21FN2O It is a derivative of benzophenone, characterized by the presence of a fluoro group at the 4’ position and a 4-methylpiperazinomethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-fluorobenzophenone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can improve yield and reduce production time. Additionally, the use of automated systems and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluoro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The fluoro group and the piperazine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-fluoro-4’-(4-methylpiperazinomethyl) benzophenone

- 4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone

Uniqueness

4’-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The piperazine ring also enhances its solubility and bioavailability, making it a valuable compound for various applications.

Biological Activity

4'-Fluoro-2-(4-methylpiperazinomethyl) benzophenone is a synthetic compound belonging to the benzophenone family, characterized by the presence of a piperazine moiety. This structure enhances its solubility and biological activity, making it a subject of interest in pharmacological research. Recent studies have explored its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 290.35 g/mol

- Functional Groups : Benzophenone core, piperazine ring, and a fluorine substituent.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, which is crucial in treating chronic inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

Anti-inflammatory Studies

Several models have been employed to assess the anti-inflammatory activity of the compound:

- Acetic Acid-Induced Abdominal Writhing Test : Used to evaluate anti-nociceptive activity.

- Tail Flick Test and Formalin-Induced Pain Test : Assessed pain response.

- Paw Oedema and Pleurisy Induced by Carrageenan : Evaluated anti-inflammatory activity, including cell migration and myeloperoxidase enzyme activity.

Results

- Dose-Dependent Decrease in Writhings : Significant reductions observed at doses of 50, 100, and 200 mg/kg.

- Reduction in Paw Licking Time : Notable decrease during the second phase of the formalin test at a dose of 100 mg/kg.

- Oedema Formation Reduction : Significant decreases in oedema formation were noted at all time points measured.

Anticancer Activity

The anticancer potential of this compound has been investigated through various biochemical assays:

- Cell Proliferation Inhibition : The compound was shown to inhibit the proliferation of several cancer cell lines.

- Mechanism of Action : It likely interacts with specific protein targets involved in cell cycle regulation and apoptosis induction.

Case Studies

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells by disrupting key signaling pathways associated with cell survival. For example, it was found to inhibit the Bcr-Abl protein tyrosine kinase, which plays a critical role in chronic myeloid leukemia (CML).

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to other similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluoro-2-(4-methylpiperazinomethyl) benzophenone | Fluorinated benzophenone with piperazine | Enhanced bioactivity due to fluorine substitution |

| 3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone | Fluorinated variant | Increased lipophilicity; potential for improved receptor binding |

| 3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone | Brominated variant | Different interaction profiles due to bromine presence |

Properties

IUPAC Name |

(4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNFJXWQGNMWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643875 | |

| Record name | (4-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-11-4 | |

| Record name | Methanone, (4-fluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.